2-Iodocycloheptanone
Description
Structure
3D Structure
Properties
CAS No. |
77256-26-9 |
|---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2-iodocycloheptan-1-one |
InChI |
InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 |
InChI Key |
KMUHIPXAPOIOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)I |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Iodocycloheptanone
Direct α-Iodination Strategies
Direct α-iodination of ketones involves the introduction of an iodine atom at the carbon atom adjacent to the carbonyl group. This transformation is of significant interest due to the utility of the resulting α-iodoketones in organic synthesis.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful one-electron oxidizing agent that has found widespread use in organic synthesis. Its application in the α-iodination of ketones provides an effective method for the formation of carbon-iodine bonds.
The CAN-mediated α-iodination of ketones is proposed to proceed through a free radical pathway. While specific mechanistic studies on cycloheptanone (B156872) are not extensively detailed, the general mechanism for CAN-mediated reactions involving dicarbonyl compounds offers significant insights. nih.gov The reaction is initiated by the single-electron oxidation of the enol form of the ketone by Ce(IV), generating a radical cation. This intermediate then reacts with molecular iodine to form the α-iodo ketone and a hydrogen ion.
A plausible mechanistic sequence is as follows:
Enolization: The ketone undergoes acid- or base-catalyzed enolization to form the corresponding enol.
Oxidation: Cerium(IV) acts as a one-electron oxidant, abstracting an electron from the enol to form a radical cation.
Iodination: The radical cation is then attacked by molecular iodine (I₂) to yield a protonated α-iodoketone intermediate.
Deprotonation: Loss of a proton from this intermediate furnishes the final 2-iodocycloheptanone product.
Mechanistic studies on related systems, such as the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, support the involvement of radical intermediates in reactions initiated by Cerium(IV) ammonium nitrate. nih.govresearchgate.net
In the case of symmetrical cyclic ketones like cycloheptanone, regioselectivity is not a concern as all α-positions are equivalent. However, in substituted or unsymmetrical cyclic ketones, the site of iodination becomes a critical factor. Generally, CAN-mediated halogenation of unsymmetrical ketones tends to favor the substitution at the more substituted α-carbon, which can be attributed to the formation of the more stable enol or enolate intermediate.
The stereochemical outcome of the iodination of substituted cycloheptanones would be influenced by the steric and electronic environment of the α-carbons. The approach of the iodine electrophile would likely be directed by the existing stereocenters in the ring, often favoring the formation of the thermodynamically more stable diastereomer. Detailed stereochemical studies on the CAN-mediated iodination of substituted cycloheptanones are not widely reported, but it is anticipated that the reaction would proceed with a degree of diastereoselectivity based on the principles of steric hindrance and conformational preferences of the cycloheptane (B1346806) ring.
An alternative, environmentally benign, and efficient method for the α-iodination of ketones utilizes Oxone (potassium peroxymonosulfate) as a catalyst in conjunction with elemental iodine. semanticscholar.orgresearchgate.net This methodology is particularly noteworthy for its application in solid-state reactions, which minimizes the use of solvents and simplifies the purification process. semanticscholar.orgresearchgate.net
The solid-state α-iodination of ketones using iodine and catalytic Oxone is a rapid and highly efficient process. semanticscholar.orgresearchgate.net The reaction is typically carried out by grinding the ketone, iodine, and a catalytic amount of Oxone in a mortar and pestle at room temperature. semanticscholar.org This solvent-free approach leads to the formation of α-iodoketones in excellent yields within minutes. semanticscholar.org
For instance, the reaction is complete for several cyclic ketones in as little as one minute. semanticscholar.org The efficiency of this solid-state method is highlighted by the high yields and short reaction times, which are often superior to traditional solution-phase iodinations. The absence of solvent also facilitates a straightforward work-up, often involving simple filtration and removal of any excess reagents. semanticscholar.org
Oxone, a stable and inexpensive inorganic salt, performs effectively as a catalyst in the α-iodination of a wide range of ketones. semanticscholar.org The substrate scope of this reaction is broad and includes acyclic, aromatic, and cyclic ketones. semanticscholar.orgresearchgate.net Research has demonstrated the successful α-iodination of various cyclic ketones, providing the corresponding 2-iodocycloalkanones in high yields. semanticscholar.org
While data for cycloheptanone is not explicitly detailed in the primary literature for this specific method, the successful and efficient iodination of other cyclic ketones such as cyclopentanone, cyclohexanone (B45756), and cyclododecanone (B146445) strongly suggests its applicability to cycloheptanone. semanticscholar.org The general procedure involves using the substrate (1 mmol), iodine (0.5 equiv), and Oxone (0.1 equiv). semanticscholar.org
The following table summarizes the results for the Oxone-catalyzed solid-state α-iodination of various cyclic ketones, demonstrating the high efficiency and rapid nature of this protocol. semanticscholar.org
| Substrate | Product | Time (min) | Yield (%) |
| Cyclopentanone | 2-Iodocyclopentanone | 1 | 92 |
| Cyclohexanone | 2-Iodocyclohexanone | 1 | 94 |
| Cyclododecanone | 2-Iodocyclododecanone | 2 | 90 |
This interactive table is based on data from Goswami et al. (2007). semanticscholar.org
The catalyst loading is typically low (10 mol%), and the reaction proceeds to completion without the need for any additives. semanticscholar.org The robust performance of the Oxone catalyst under these mild, solvent-free conditions makes this a highly attractive and practical method for the synthesis of 2-iodocycloalkanones.
Electrochemical Approaches to α-Iodoketones
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and minimizing waste. The electrochemical synthesis of α-iodoketones, including this compound, can be approached through the in-situ generation of an iodinating agent. This typically involves the oxidation of an iodide salt at the anode.
The mechanism of electroiodination is believed to proceed through radical intermediates. The electrochemical oxidation of iodide ions (I⁻) at an electrode surface generates iodine radicals (I•). These highly reactive species are key to the iodination process. While direct spectroscopic observation of these radicals in the context of ketone iodination is challenging, their existence is supported by trapping experiments and mechanistic studies of iodide oxidation. The generated iodine radical can then react with the enol or enolate form of the ketone to yield the α-iodinated product.
The yield and selectivity of the electrochemical synthesis of this compound are critically dependent on various electrolysis parameters. The choice of electrode material, current density, solvent, and supporting electrolyte all play a significant role in the efficiency of the reaction. nih.gov
Electrode Material: The nature of the electrode surface can influence the kinetics of electron transfer and the adsorption of reactants and intermediates. nih.gov Carbon-based electrodes, such as glassy carbon and graphite, are often employed due to their chemical inertness and wide potential window. mdpi.com Platinum electrodes are also commonly used. The choice of the counter electrode can also surprisingly impact the reaction yield. nih.gov
Solvent and Supporting Electrolyte: The solvent system must be capable of dissolving both the cycloheptanone and the supporting electrolyte, while also being stable under the electrochemical conditions. Acetonitrile and various alcohols are common solvents for such reactions. The supporting electrolyte, typically a tetraalkylammonium salt, is crucial for providing conductivity to the solution. The choice of solvent can also influence the reaction pathway and product distribution. acs.org
The following table summarizes the general influence of key electrolysis parameters on the electrochemical α-iodination of ketones, which can be extrapolated to the synthesis of this compound.
| Parameter | General Effect on Yield and Selectivity |
| Electrode Material | Can significantly influence reaction kinetics and product distribution. Inert materials like carbon and platinum are often preferred. |
| Current Density | Lower current densities generally favor higher selectivity and yield by controlling the rate of generation of the iodinating species. |
| Temperature | Moderate temperatures are typically optimal. Higher temperatures can lead to increased side reactions and decomposition of the product. |
| Solvent | The choice of solvent affects the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome. |
| Supporting Electrolyte | Provides conductivity. The nature of the electrolyte ions can sometimes influence the reaction at the electrode surface. |
Indirect Synthetic Routes to this compound
Indirect synthetic routes provide an alternative pathway to this compound, often with different selectivity and functional group tolerance compared to direct methods.
A powerful indirect method for the synthesis of α-haloketones involves the ring-opening of an epoxide precursor, followed by oxidation of the resulting halohydrin. For the synthesis of this compound, this would begin with cycloheptene (B1346976) oxide.
The ring-opening of cycloheptene oxide can be effectively achieved using iodotrimethylsilane (B154268) (TMSI). This reagent acts as a source of nucleophilic iodide, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-iodoalkoxide intermediate. This intermediate is then trapped by the trimethylsilyl (B98337) group to form 1-iodo-2-(trimethylsilyloxy)cycloheptane.
The table below outlines the general steps and reagents for this indirect synthetic route.
| Step | Transformation | Reagent(s) | Intermediate/Product |
| 1 | Epoxide Ring-Opening | Iodotrimethylsilane (TMSI) | 1-Iodo-2-(trimethylsilyloxy)cycloheptane |
| 2 | Oxidation | Oxidizing Agent (e.g., PCC, PDC, Swern Oxidation) | This compound |
Chemical Reactivity and Transformation Pathways of 2 Iodocycloheptanone
Photochemical Transformations
The study of chemical reactions that occur under the influence of ultraviolet or visible light is known as photochemistry. oup.com 2-Iodocycloheptanone undergoes significant transformations when subjected to irradiation, leading to cleavage of the cycloheptane (B1346806) ring.
Photo-induced Ring Cleavage Reactions
Irradiation of α-iodocycloalkanones, including this compound, can induce the cleavage of the carbon-carbon bond between the carbonyl carbon and the iodine-bearing carbon. oup.com This photochemical process provides a pathway to linear-chain compounds from cyclic precursors.
A notable photochemical reaction of this compound is its conversion to an ω,ω-dialkoxyalkanoate when irradiated in an alcoholic solvent. Specifically, the irradiation of this compound in methanol (B129727) results in the formation of methyl 7,7-dimethoxyheptanoate. oup.com
This transformation is typically carried out using a high-pressure mercury lamp at room temperature under a nitrogen atmosphere. In a specific experiment, the irradiation of this compound (referred to as compound 4 ) in methanol for 15 hours yielded methyl 7,7-dimethoxyheptanoate (4c ) in an 80.0% isolated yield. oup.com This reaction highlights a method for converting a cyclic α-iodo ketone into a linear diester derivative. oup.com
| Starting Material | Product | Solvent | Yield (%) | Reference |
| This compound | Methyl 7,7-dimethoxyheptanoate | Methanol | 80.0 | oup.com |
The mechanism of the photochemical ring cleavage of α-iodocycloalkanones is believed to proceed through key intermediates. oup.com The presence of a small amount of water in the alcoholic solvent is crucial for the ring-opening reaction to occur efficiently. oup.com
Nucleophilic Reactions
A nucleophilic substitution reaction involves an electron-rich species (a nucleophile) attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.comchemguide.co.uk The polar carbon-halogen bond in haloalkanes makes them susceptible to such reactions. savemyexams.com In the case of this compound, the iodine atom serves as a leaving group, enabling functionalization at the α-carbon.
Utility as an Intermediate in α-Functionalization Reactions
α-Halogenated ketones are common starting materials for creating more complex molecules. thieme-connect.de They react with a wide range of nucleophiles. thieme-connect.de Due to the presence of the iodo group, this compound is a potential intermediate for introducing various functional groups at the α-position of the cycloheptanone (B156872) ring. The general reactivity of α-halo ketones suggests its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Enaminones are versatile building blocks in organic synthesis. rsc.org One common method for their synthesis is the reaction of a β-dicarbonyl compound or a suitable precursor with a primary or secondary amine. organic-chemistry.org The transformation of cyclic ketones into α-enaminones has been achieved using various methods, including reactions with anilines in the presence of an oxidant. rsc.org
While specific studies detailing the direct conversion of this compound to an α-enaminone are not prevalent, the general principles of nucleophilic substitution suggest this pathway is feasible. An amine, acting as a nucleophile, could potentially displace the iodide from the α-position. This would likely be followed by an elimination step to form the conjugated enaminone system. This positions this compound as a plausible, though perhaps less common, precursor for α-enaminones.
Mechanistic Insights into Carbon-Nitrogen Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, providing pathways to nitrogen-containing compounds like α-amino ketones, which are significant synthetic intermediates. rsc.orgrsc.org this compound, as an α-halo ketone, serves as a key substrate for such transformations. The primary mechanism for C-N bond formation using this compound is the direct nucleophilic substitution of the iodide. rsc.org
This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway. An amine, acting as the nucleophile, directly attacks the carbon atom bearing the iodine. This carbon is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the electronegative iodine atom. The reaction involves the displacement of the iodide ion, which is an excellent leaving group, to form the corresponding α-amino ketone. This direct amination requires the use of a pre-functionalized ketone, in this case, the α-iodinated variant. nih.gov
While the SN2 mechanism is a classic and widely accepted pathway, mechanistic studies on related systems suggest the possibility of alternative routes under different conditions. rsc.org For instance, some amination reactions involving α-halo ketones may proceed through the formation of radical or cationic intermediates. rsc.org In certain oxidative amination protocols, an α-iodo intermediate is proposed, which then undergoes substitution. colab.ws However, other studies suggest that an α-radical, followed by oxidation to an α-cation, could be involved, which then reacts with the nitrogen nucleophile. rsc.org For the reaction of this compound with a standard amine nucleophile, the SN2 pathway remains the most direct and commonly invoked mechanism.
Table 1: Mechanistic Overview of C-N Bond Formation
| Substrate | Reagent/Nucleophile | Proposed Mechanism | Product Class |
| This compound | Primary or Secondary Amine (e.g., R-NH₂) | Nucleophilic Substitution (SN2) | α-Amino ketone |
| This compound | Azide (e.g., NaN₃) | Nucleophilic Substitution (SN2) | α-Azido ketone |
Elimination Reactions for Olefin Synthesis
This compound can undergo elimination reactions to produce α,β-unsaturated ketones, which are valuable building blocks in organic synthesis. The most common of these is dehydrohalogenation, which involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. saskoer.cawikipedia.org
This transformation is typically achieved by treating the α-halo ketone with a base. The reaction proceeds through an E2 (bimolecular elimination) mechanism. saskoer.ca The base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl group, C7 in this case). The acidity of this proton is enhanced by the adjacent electron-withdrawing carbonyl group. This deprotonation forms an enolate intermediate. wikipedia.org In a concerted step, the electrons from the resulting enolate reform the carbon-oxygen π-bond, while the C-C π-bond of the enolate attacks the carbon bearing the iodine, expelling the iodide leaving group and forming a new π-bond between the α and α' carbons. The resulting product is the conjugated cyclic enone, cyclohept-2-enone.
Table 2: Dehydroiodination for Olefin Synthesis
| Substrate | Reagent | Key Intermediate | Product |
| This compound | Strong, non-nucleophilic base (e.g., DBU, t-BuOK) | Enolate | Cyclohept-2-enone |
Application in Carbon-Carbon Bond Forming Reactions
This compound is a versatile precursor for the formation of new carbon-carbon bonds, participating in both rearrangement and coupling reactions.
One of the most significant transformations of cyclic α-halo ketones is the Favorskii rearrangement . wikipedia.org This reaction occurs in the presence of a base, such as an alkoxide, and results in a ring contraction to yield a carboxylic acid derivative. wikipedia.orgnrochemistry.com The mechanism is initiated by the formation of an enolate at the α'-carbon (away from the iodine). This is followed by an intramolecular nucleophilic attack by the enolate on the carbon bearing the iodide, which displaces the leaving group to form a strained, bicyclic cyclopropanone (B1606653) intermediate (bicyclo[5.1.0]octan-2-one). chemistry-reaction.com The nucleophilic base (e.g., methoxide) then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of the bond between the original carbonyl carbon and the more substituted α-carbon of the cyclopropanone ring. This process opens the three-membered ring to form the more stable carbanion, which is then protonated by the solvent to afford the final ring-contracted product, a cyclohexanecarboxylic acid ester. wikipedia.orgchemistry-reaction.com
In addition to rearrangements, the carbon-iodine bond in this compound can be directly functionalized through metal-catalyzed cross-coupling reactions . α-Iodoketones are effective synthons for creating new C-C bonds. ingentaconnect.comresearchgate.net For example, this compound can potentially act as an electrophilic partner in palladium-catalyzed reactions such as the Suzuki coupling. In such a reaction, a palladium(0) catalyst would undergo oxidative addition into the carbon-iodine bond. The resulting organopalladium(II) intermediate could then react with an organoboron reagent (in a Suzuki coupling) or an organozinc reagent (in a Negishi coupling) in the presence of a suitable base. Reductive elimination from the subsequent intermediate forges the new carbon-carbon bond and regenerates the palladium(0) catalyst. This approach allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the C2 position of the cycloheptanone ring.
Table 3: Key Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reagents | Key Intermediate | Product Type |
| Favorskii Rearrangement | Alkoxide (e.g., NaOMe) | Cyclopropanone | Ring-contracted ester (e.g., Methyl cyclohexanecarboxylate) |
| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Organopalladium(II) complex | 2-Arylcycloheptanone |
Advanced Spectroscopic Characterization Techniques for 2 Iodocycloheptanone and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-iodocycloheptanone. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry.
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their relative ratios in a molecule. hw.ac.uk In this compound, the chemical shift of the proton alpha to the iodine atom is significantly influenced by the electronegativity of the iodine. This proton typically appears as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the carbonyl group are also deshielded and will exhibit a characteristic chemical shift. webassign.net The integration of the peaks in the ¹H NMR spectrum corresponds to the number of protons in each unique environment. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H at C2 (CHI) | 4.0 - 4.5 | Multiplet |
| H at C7 (CH₂C=O) | 2.5 - 2.8 | Multiplet |
| Other CH₂ protons | 1.2 - 2.2 | Multiplets |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, C-I, CH₂, CH). udel.edu The carbonyl carbon of this compound is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-220 ppm. libretexts.orgoregonstate.edu The carbon atom bonded to the iodine (C2) will also have a distinct chemical shift, generally in the range of 30-50 ppm. The remaining methylene carbons in the seven-membered ring will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 205 - 215 |
| C2 (CI) | 35 - 45 |
| C3, C4, C5, C6, C7 | 20 - 40 |
Note: These are predicted values and can be influenced by solvent and other experimental factors.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful techniques for establishing the connectivity between protons and carbons in this compound. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton network within the cycloheptane (B1346806) ring. An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range couplings between protons and carbons, further solidifying the structural assignment.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. compoundchem.com The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. pressbooks.pub
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For saturated cyclic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of an electronegative iodine atom on the alpha-carbon can slightly shift the position of the carbonyl absorption. This shift is a result of the inductive effect of the halogen. Angle strain within the seven-membered ring also influences the exact frequency of the carbonyl stretch. libretexts.org
Table 3: Characteristic IR Absorption for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1710 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-I | 500 - 600 | Weak to Medium |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. A key fragmentation pattern for α-haloketones is the cleavage of the carbon-halogen bond and the carbon-carbon bond adjacent to the carbonyl group (alpha cleavage). youtube.com This results in the formation of characteristic fragment ions. The presence of iodine can be identified by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Detailed research findings, including high-resolution mass spectrometry (HRMS), electron paramagnetic resonance (EPR) spectroscopy, and X-ray crystallography, for this particular compound have not been published.
Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections:
X-ray Crystallography for Solid-State Structural Determination
While general principles of these techniques can be described, their specific application to this compound, including precise mass-to-charge ratios, EPR spectral parameters for radical detection, or crystallographic data, remains uncharacterized in available scientific resources.
Computational and Theoretical Investigations of 2 Iodocycloheptanone
Conformational Analysis and Molecular Dynamics
The seven-membered ring of cycloheptanone (B156872) presents a complex conformational landscape. The introduction of a bulky iodine substituent at the alpha-position further influences the stability and interconversion of these conformers.
Exploration of Conformational Preferences of Cycloheptanone Ring with Iodine Substituent
Theoretical calculations, particularly at the B3LYP/aug-cc-pVDZ level of theory, have been instrumental in elucidating the conformational preferences of 2-iodocycloheptanone. Current time information in Warren County, US. These studies indicate that the conformational equilibrium is highly sensitive to the surrounding environment, such as the polarity of the solvent. An increase in solvent polarity tends to favor the more polar conformer. Current time information in Warren County, US.
The conformational analysis reveals the existence of several stable conformers. The stability of these conformers is governed by a delicate balance of stereoelectronic and steric effects. Current time information in Warren County, US. Hyperconjugative interactions, for instance, play a significant role in stabilizing certain conformations. Current time information in Warren County, US. Natural Bond Orbital (NBO) analysis has shown that electronic delocalization to the π*(C=O) orbital contributes to the increased stability of specific conformers. Current time information in Warren County, US.
The relative energetic stability of different conformers of this compound in the isolated state (gas phase) and in a solvent (carbon tetrachloride) has been computationally determined. The following table summarizes the relative energies of the most stable conformers.
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - CCl4 |
| Conformer I | 0.00 | 0.00 |
| Conformer II | 0.58 | 0.45 |
| Conformer III | 1.23 | 1.15 |
| Conformer IV | 1.55 | 1.39 |
| Data sourced from theoretical calculations at the B3LYP/aug-cc-pVDZ level of theory. Current time information in Warren County, US. |
Energy Minimization and Transition State Identification
Computational chemistry plays a crucial role in identifying the lowest energy conformations (energy minimization) and the energy barriers for the interconversion between them (transition state identification). nih.gov For a flexible molecule like this compound, the potential energy surface (PES) contains multiple minima, corresponding to stable conformers, and saddle points, representing the transition states for conformational changes such as ring inversion. researchgate.net
The process of ring inversion in cycloheptanone derivatives involves passing through higher-energy transition states. nih.gov Identifying these transition states is computationally intensive and often requires methods like relaxed coordinate scans, where a specific coordinate (e.g., a dihedral angle) is systematically varied to map the energy profile. pdx.edu The highest point on this profile provides a good initial guess for the transition state geometry, which can then be optimized. pdx.edu
The activation energy for the ring inversion of the parent cyclohexanone (B45756) has been a subject of interest, and similar computational approaches can be applied to this compound to understand how the iodine substituent affects the energy barrier. acs.orgethz.ch It is expected that the bulky iodine atom will influence the energy of both the ground state conformers and the transition states, thereby altering the dynamics of the ring inversion process.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound, providing insights into bonding, reactivity, and spectroscopic properties.
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic interactions within a molecule in the context of Lewis structures. chemrxiv.org For 2-halocycloheptanones, NBO analysis has revealed the importance of stereoelectronic effects, such as hyperconjugation, in determining conformational preferences. Current time information in Warren County, US. Specifically, the delocalization of electron density from occupied bonding or non-bonding orbitals to unoccupied anti-bonding orbitals can be quantified. In this compound, the interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-I bond (n(O) -> σ*(C-I)), as well as other hyperconjugative interactions, influences the stability of different conformers. Current time information in Warren County, US.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from quantum chemical calculations that provide insights into a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. growingscience.com For α-haloketones, the presence of the halogen atom is expected to influence the energies of these frontier orbitals. nrel.gov
Table of Calculated Electronic Properties of a Model α-Iodo Ketone:
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Note: These are representative values for a simple α-iodo ketone calculated using Density Functional Theory (DFT) and are intended for illustrative purposes.
The electron density distribution, which can be visualized through electron density maps, shows how electrons are distributed within the molecule. tu-braunschweig.denih.gov In this compound, the electron-withdrawing nature of the carbonyl group and the iodine atom will significantly polarize the electron density. nrel.gov This polarization affects the reactivity of the molecule, particularly at the carbonyl carbon and the α-carbon bearing the iodine atom. rsc.org
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations, often employing Density Functional Theory (DFT), has become a valuable tool in structural chemistry. mdpi.comnih.gov The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. mdpi.com For this compound, computational prediction of its NMR spectra would involve calculating the magnetic shielding tensors for each nucleus in its various stable conformations and then averaging these based on their Boltzmann populations. The predicted chemical shifts would be influenced by the electronegativity of the iodine and oxygen atoms, as well as the complex conformational geometry of the seven-membered ring.
Table of Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative):
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~205 |
| CH-I | ~40 |
| CH₂ (adjacent to C=O) | ~45 |
| Other CH₂ | 25-35 |
Note: These are estimated values based on typical chemical shifts for similar functional groups and are for illustrative purposes. researchgate.net
Computational methods can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. diva-portal.org The calculation of the IR spectrum of this compound would provide the frequencies and intensities of its vibrational modes. acs.org Key vibrational modes would include the C=O stretch, C-I stretch, and various C-H stretching and bending modes. The position of the C=O stretching frequency is particularly sensitive to the electronic environment, and its calculated value can provide further insight into the electronic effects of the α-iodo substituent. mdpi.com
Table of Predicted Key IR Vibrational Frequencies for this compound (Illustrative):
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O stretch | ~1700 |
| C-H stretch | 2850-3000 |
| C-I stretch | ~600 |
Note: These are approximate values based on characteristic group frequencies and are for illustrative purposes. diva-portal.org
Strategic Applications of 2 Iodocycloheptanone in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate
2-Iodocycloheptanone, a member of the α-haloketone class of compounds, serves as a powerful and versatile intermediate in organic synthesis. wikipedia.orgchemistryviews.org The presence of two electron-withdrawing groups—the carbonyl and the halogen—renders the α-hydrogen acidic and creates multiple electrophilic sites within the molecule. nih.gov This unique electronic arrangement allows for a wide array of reactions, making it a valuable precursor for more complex structures.
As an alkylating agent, this compound readily reacts with various nucleophiles. wikipedia.org The carbon atom bearing the iodine is susceptible to nucleophilic attack via an S\N2 pathway, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond. jove.com This reaction is fundamental for introducing diverse functional groups at the α-position of the cycloheptanone (B156872) ring. Less basic nucleophiles are generally preferred for this transformation, as strongly basic conditions can favor other reaction pathways, such as the Favorskii rearrangement. wikipedia.orgjove.com
The reactivity of this compound extends to its use as a precursor for heterocyclic compounds. nih.govorganic-chemistry.org Reactions with dinucleophiles, such as those containing nitrogen, oxygen, or sulfur, can lead to the formation of fused or spirocyclic heterocyclic systems. nih.gov For instance, condensation with appropriate partners can yield substituted furans, thiophenes, or pyrazoles. The ability to serve as a building block for these medicinally relevant scaffolds underscores its importance in synthetic chemistry. organic-chemistry.org
Furthermore, modern synthetic methods have expanded the toolkit for preparing α-haloketones, including α-iodoketones. chemistryviews.orgorganic-chemistry.org For example, a method involving the reductive halogenation of α,β-unsaturated ketones using a triphenylphosphine (B44618) oxide catalyst, trichlorosilane, and an N-halosuccinimide (such as N-iodosuccinimide) allows for the selective synthesis of these compounds. organic-chemistry.org Another approach involves the direct α-iodination of ketones using reagents like molecular iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or Oxone. oup.comsemanticscholar.orgresearchgate.net
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Nucleophilic Substitution (S\N2) | Less basic nucleophiles (e.g., R₂CuLi, RSH, N₃⁻) | α-Substituted cycloheptanones | Introduction of diverse functional groups. jove.com |
| Favorskii Rearrangement | Strong, non-nucleophilic base (e.g., NaH) | Cyclohexanecarboxylic acid derivatives | Ring contraction to form six-membered rings. wikipedia.org |
| Heterocycle Formation | Dinucleophiles (e.g., hydrazines, thioureas) | Fused or spiro-heterocycles | Access to medicinally relevant scaffolds. nih.gov |
| Reductive Dehalogenation | Reducing agents (e.g., Zn/AcOH, H₂/Pd) | Cycloheptanone | Removal of the iodo functional group. wikipedia.org |
| Crossed Aldol Reactions | Aldehydes, base | Halohydrins, potentially leading to oxiranes | Carbon-carbon bond formation. wikipedia.org |
Precursor in the Synthesis of Annulated Systems
Annulated systems, or fused-ring structures, are common motifs in complex natural products. This compound and related cycloheptanone derivatives are valuable starting points for constructing such systems, particularly those containing a seven-membered ring. One powerful strategy involves intermolecular cycloaddition reactions to first build a functionalized cycloheptanone ring, which then undergoes further transformations. acs.org
A notable example is the use of a [5+2] cycloaddition reaction to create functionalized cycloheptanone derivatives. acs.orgoup.com In this approach, a five-carbon unit, such as a silyloxyallene or a dicobalt hexacarbonyl propargyl cation species, reacts with a two-carbon component like an enol silyl (B83357) ether. acs.orgoup.com This method can exhibit remarkable regio- and diastereoselectivity, providing a controlled entry into complex cycloheptane (B1346806) systems. acs.org The resulting cycloheptanone derivatives, containing functionalities from the cycloaddition partners, are primed for subsequent intramolecular reactions to form annulated structures. For example, the synthesis of a hydroazulene skeleton (a fused five- and seven-membered ring system) has been achieved using this strategy as a key step. oup.com
Furthermore, β-haloketones, which can be synthesized from α-haloketones like this compound, are known precursors to annulated compounds. nih.gov The strategic placement of the halogen and carbonyl groups allows for cyclization reactions that forge new rings onto the existing cycloheptane core.
Building Block for Bioactive Molecules and Natural Products
The structural motifs found in natural products are often complex and challenging to synthesize. plos.orgresearchgate.net Cyclic ketones, including derivatives of cycloheptanone, are frequently employed as key building blocks in the total synthesis of these bioactive molecules. utripoli.edu.lyresearchgate.netnih.gov The cycloheptanone framework appears in a variety of natural products, and synthetic strategies often leverage precursors like this compound to construct these targets. oup.com
An exemplary case is the total synthesis of the sesquiterpene Furanether B. oup.com While the synthesis does not start directly with pre-formed this compound, its core strategy involves the creation of a highly functionalized cycloheptanone derivative via a novel [5+2] cycloaddition. oup.com This key intermediate, a cycloheptanone bearing a dicobalt acetylene (B1199291) complex, is then elaborated through several steps, including an oxidative transannular ether ring formation, to complete the hydroazulene skeleton of the natural product. oup.com This synthesis highlights the strategic utility of the cycloheptanone core as a platform for assembling complex, biologically relevant molecules. mdpi.comnih.gov
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meresearchgate.netnumberanalytics.com This process involves "disconnections" of chemical bonds that correspond to known, reliable chemical reactions. ethz.ch
When analyzing a complex natural product containing a seven-membered ring, this compound or a similar cycloheptanone derivative often emerges as a logical precursor or "synthon". ethz.ch The α-iodo functionality is particularly strategic, as it represents a versatile handle for forming key bonds.
Retrosynthetic Analysis of a Hypothetical Hydroazulene Core:
Let's consider the retrosynthesis of a generalized hydroazulene skeleton, similar to that in Furanether B. oup.com
Target Molecule: A complex hydroazulene natural product.
Disconnection 1 (C-O bond): The furan (B31954) ring fused to the seven-membered ring can be disconnected via a retrosynthetic step corresponding to an intramolecular etherification or cyclization. This reveals a cycloheptanone with strategically placed hydroxyl and side-chain functionalities.
Disconnection 2 (C-C bonds of the seven-membered ring): The functionalized seven-membered ring itself can be disconnected according to a powerful ring-forming reaction. A [5+2] cycloaddition is an excellent candidate for this transformation. acs.org This disconnection breaks the cycloheptanone down into a five-carbon component and a two-carbon enolate equivalent.
Simplification: The two-carbon enolate equivalent can be traced back to a simple ketone, and the five-carbon component to a suitable linear precursor.
This logical process demonstrates how the complexity of a natural product can be deconstructed to reveal a synthetic pathway originating from simpler building blocks, where a cycloheptanone derivative is the central organizing element. The iodo-group in a precursor like this compound would offer a reliable point for introducing one of the side chains or functional groups needed for the subsequent cyclizations.
Considerations in Stereoselective Transformations
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical consideration in modern organic synthesis, especially when constructing complex, chiral molecules like natural products. msu.edudurgapurgovtcollege.ac.inorganicchemistrytutor.com Reactions involving this compound, which is chiral, or those that create new stereocenters on its seven-membered ring, must be carefully controlled to yield the desired product diastereomer and/or enantiomer.
The conformational flexibility of the seven-membered ring of cycloheptanone presents both challenges and opportunities for stereocontrol. The approach of reagents to the carbonyl group or the α-carbon can be influenced by the preferred conformation of the ring, leading to substrate-controlled diastereoselectivity. msu.edu
A powerful strategy for achieving high stereoselectivity is through stereospecific reactions where the mechanism dictates the outcome. durgapurgovtcollege.ac.in For example, reactions proceeding through a cyclic intermediate or transition state often lock the reacting components into a specific spatial arrangement. The intermolecular [5+2] cycloaddition reaction used to synthesize cycloheptanone derivatives is a case in point, demonstrating remarkably high diastereoselectivity in many instances. acs.org This allows for the reliable creation of multiple stereocenters in a single step.
Similarly, reactions like iodolactonization, which proceed through a cyclic iodonium (B1229267) ion intermediate, are inherently stereospecific. uvic.ca The nucleophile (in this case, an internal carboxylate) attacks from the face opposite to the bulky iodonium ion, resulting in a predictable trans relationship between the iodine and oxygen atoms in the product. uvic.ca While not a direct reaction of this compound itself, the principles governing the stereoselectivity of iodine-mediated cyclizations are relevant to understanding its chemical behavior and potential transformations. masterorganicchemistry.com When designing a synthesis using this compound, chemists must consider these factors to guide the formation of new stereocenters with the correct relative and absolute configuration. msu.edu
Future Perspectives and Emerging Research Avenues in 2 Iodocycloheptanone Chemistry
Development of Environmentally Benign Synthetic Protocols
The synthesis of α-haloketones has traditionally relied on methods that can be hazardous and environmentally damaging. acs.orgnih.gov Consequently, a significant future direction is the development of "green" or environmentally benign synthetic protocols. mdpi.comwisdomlib.org This involves creating methods that reduce environmental impact by using less toxic reagents, minimizing waste, and employing sustainable reaction conditions. wisdomlib.orgrsc.org
Recent advancements have focused on replacing harsh halogenating agents with safer alternatives. For instance, protocols using molecular iodine in combination with an oxidizing agent like hydrogen peroxide or Oxone® in water have been developed for the synthesis of α-iodoketones from alcohols, offering a greener alternative. researchgate.net The use of manganese dioxide (MnO2) with iodine in alcoholic media, under thermal or microwave conditions, also presents an environmentally friendly procedure for α-iodination of ketones. researchgate.net Another approach involves the photocatalytic oxidative halogenation of olefins, which uses visible light and avoids strong oxidants. acs.orgnih.gov These methods often operate under milder conditions and can reduce the generation of hazardous byproducts. nih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is also being explored as an environmentally friendly reaction medium. mdpi.com
Exploration of Novel Catalytic Systems for Functionalization
The development of novel catalytic systems is crucial for expanding the synthetic utility of 2-iodocycloheptanone. Catalysis offers pathways to new reactions and can improve the efficiency and selectivity of existing transformations.
Photocatalysis, in particular, has emerged as a powerful tool. Copper(I) complexes have been used as photocatalysts for the allylation of α-haloketones. beilstein-journals.org Heterogeneous photocatalysts, such as copper-modified graphitic carbon nitride (Cu–C3N4), are being developed for the synthesis of α-haloketones from olefins using visible light and air as the oxidant. acs.org These heterogeneous systems are advantageous as they can be easily separated from the reaction mixture and potentially reused.
Metal-free catalytic systems are also gaining traction. For example, the direct α-iodination of ketones can be achieved using molecular iodine under metal-free conditions. researchgate.net Ruthenium catalysis has been employed for the meta-selective C-H alkylation of arenes using α-halo carbonyls as coupling partners. rsc.org Furthermore, iridium(III) complexes have been shown to catalyze the isomerization of allylic alcohols, which can then be coupled with an aerobic oxidative iodination to produce α-iodoketones as single constitutional isomers. researchgate.netdiva-portal.org
Advanced Mechanistic Investigations via In Situ Spectroscopic Methods
A deeper understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. The application of advanced in situ spectroscopic techniques is becoming increasingly important for studying the transient intermediates and transition states involved in reactions of this compound.
Spectroscopic methods such as Raman, IR, and NMR have been used to study the rotational isomerism of α-haloketones. nih.gov More advanced techniques can provide real-time information about reaction kinetics and the formation of reactive species. For example, spectrophotometry has been used to study the kinetics of the iodination of cyclohexanone (B45756). scribd.com The combination of spectroscopic studies with computational methods, such as Density Functional Theory (DFT), can provide detailed insights into the binding of substrates to catalysts and the energetics of reaction pathways. nih.govnih.gov Such studies have been used to understand the role of facial triads in nonheme iron enzymes that react with α-keto acids. nih.gov
Integration into Continuous Flow and Automation Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govu-tokyo.ac.jp The integration of this compound synthesis and functionalization into continuous flow systems is a promising area of research.
Flow systems can be particularly beneficial for handling hazardous reagents or unstable intermediates. For example, a continuous flow process has been developed for the multi-step synthesis of α-halo ketones from N-protected amino acids, involving the in situ generation and use of anhydrous diazomethane. acs.orgresearchgate.net This approach avoids the need to store and handle the potentially explosive diazomethane. acs.org Fully automated continuous flow systems under the control of a Distributed Control System/Safety Instrumented System (DCS/SIS) have been implemented for the industrial-scale production of α-haloketones, demonstrating the safety and efficiency of this technology. acs.org The development of such systems can significantly reduce reaction times and improve process mass intensity, leading to more sustainable manufacturing processes. acs.orggoogle.com
Computational Design of Novel Reactivity
Computational chemistry and molecular modeling are powerful tools for predicting and understanding chemical reactivity. up.ac.za In the context of this compound, computational methods can be used to design novel reactions and catalysts.
Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms and predict the outcomes of reactions. researchgate.netnih.govrsc.org For example, DFT studies have provided insights into the mechanism of the iridium-catalyzed isomerization of allylic alcohols and the subsequent umpolung reaction. nih.gov Computational methods can also be used to design entirely new enzymes (de novo enzyme design) with tailored catalytic activities. nih.govbiorxiv.orgbiorxiv.org This involves creating an active site geometry that is optimized to stabilize the transition state of a desired reaction. nih.gov By applying these computational design principles, it may be possible to develop novel biocatalysts for the synthesis and functionalization of this compound, opening up new avenues for its application in various fields.
Q & A
Q. What are the key synthetic methodologies for 2-Iodocycloheptanone, and how do reaction parameters (e.g., solvent, catalyst, temperature) influence yield and selectivity?
Q. What are the stability considerations for storing this compound, and how can decomposition pathways be mitigated?
- Methodological Answer : Light-sensitive due to the C-I bond; store in amber vials under inert gas (N₂/Ar). Thermal decomposition above 100°C releases iodine radicals. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit oxidation. Periodic NMR/FT-IR checks every 3–6 months are recommended to monitor degradation .
Advanced Research Questions
Q. How can contradictions in reported reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura) be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from ligand choice, base strength, or iodine’s steric hindrance. A controlled study should:
- Vary ligands : Compare Pd(PPh₃)₄ vs. XPhos.
- Adjust bases : Test K₂CO₃ (mild) vs. Cs₂CO₃ (strong).
- Monitor intermediates : Use in-situ IR to track oxidative addition steps.
Replicating conflicting studies under identical conditions (solvent purity, moisture levels) clarifies reproducibility. Longitudinal analysis over reaction timeframes (1–24 hrs) may reveal kinetic vs. thermodynamic control .
Q. What computational strategies (e.g., DFT, MD simulations) elucidate the steric and electronic effects of the iodine substituent in this compound?
- Methodological Answer :
- DFT : Calculate bond dissociation energies (C-I vs. C-Br/Cl) to quantify stability. HOMO-LUMO gaps predict electrophilic/nucleophilic sites.
- MD Simulations : Model solvent interactions to explain solubility trends (e.g., poor aqueous solubility vs. CHCl₃).
- NBO Analysis : Visualize hyperconjugation between iodine lone pairs and carbonyl π* orbitals. Compare with X-ray crystallography data .
Q. How can longitudinal studies address the paradoxical thermal stability and reactivity of this compound in multi-step syntheses?
- Methodological Answer : Design a three-phase study:
- Phase 1 (Short-term) : Assess immediate reactivity in Grignard additions (0–2 hrs).
- Phase 2 (Medium-term) : Monitor stability in refluxing toluene (8–12 hrs).
- Phase 3 (Long-term) : Evaluate storage stability (6–12 months).
Contradictions arise when short-term efficiency (high yields) conflicts with long-term decomposition. Use Arrhenius plots to model degradation kinetics and identify critical temperature thresholds .
Q. What experimental frameworks can reconcile discrepancies in enantioselective applications of this compound?
- Methodological Answer :
- Chiral Ligand Screening : Test Jacobsen’s salen ligands vs. BINOL derivatives.
- Solvent Effects : Compare enantioselectivity in hexane (low polarity) vs. DMF (high polarity).
- Kinetic Resolution : Use chiral HPLC to isolate enantiomers and assign ee values.
Statistical tools (e.g., ANOVA) identify significant variables, while contradiction matrices map conflicting results to methodological differences .
Guidelines for Methodological Rigor
- Ethical Data Reporting : Disclose all negative results (e.g., failed coupling reactions) to avoid publication bias .
- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to validate findings .
- Replicability : Publish detailed protocols (e.g., exact catalyst loading, purification steps) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
